molecular formula C17H14FN5O2S B2569950 2-(3-(4-fluorophenyl)ureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide CAS No. 941988-88-1

2-(3-(4-fluorophenyl)ureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide

Cat. No. B2569950
CAS RN: 941988-88-1
M. Wt: 371.39
InChI Key: COINCLXHWQKDNR-UHFFFAOYSA-N
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Description

2-(3-(4-fluorophenyl)ureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide, also known as PFK15, is a small molecule inhibitor that has gained attention in the scientific community due to its potential as a therapeutic agent for various diseases.

Scientific Research Applications

Antituberculosis Activity

2-(3-(4-Fluorophenyl)ureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide and its derivatives have been studied for their potential in treating tuberculosis. For instance, a related compound, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, showed significant activity against Mycobacterium tuberculosis (MTB) with a minimum inhibitory concentration (MIC) of 28.44 μM, highlighting its potential as a promising antituberculosis agent (Jeankumar et al., 2013).

Cancer Research

Compounds structurally similar to this compound have shown promise in cancer research. For example, BMS-777607, a selective and orally efficacious inhibitor of the Met kinase superfamily, demonstrated potential in treating cancers dependent on Met kinase activity. This compound, a N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, achieved complete tumor stasis in in vivo models of human gastric carcinoma (Schroeder et al., 2009).

Neuropharmacological Effects

In neuropharmacological studies, compounds related to this compound, such as SB-649868, have been evaluated for their effects on compulsive food consumption and binge eating in animal models. These studies suggest a potential role for these compounds in treating eating disorders with a compulsive component (Piccoli et al., 2012).

Fluorescence Research

Derivatives of this compound have been explored for their fluorescence properties. For example, compounds like 5-oxo-3,5-dihydro-2H-thiazolo [3,2-a] pyridine-3,7-dicarboxylic acid have been identified as key ingredients and origins of fluorescence in certain types of carbon dots, expanding their applications in fluorescence research (Shi et al., 2016).

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor properties of pyridine thiazole derivatives, like this compound, have been studied extensively. Research indicates that such compounds, particularly zinc(II) complexes with pyridine thiazole derivatives, exhibit significant activity against certain bacteria and cancer cell lines, offering potential as novel bioactive materials with unique properties (Xun-Zhong et al., 2020).

Corrosion Inhibition

In the field of materials science, thiazole-based pyridine derivatives are being investigated as potential corrosion inhibitors for mild steel. Their efficiency in preventing corrosion in acidic environments has been demonstrated through various experimental techniques, highlighting their potential in industrial applications (Chaitra et al., 2016).

properties

IUPAC Name

2-[(4-fluorophenyl)carbamoylamino]-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN5O2S/c18-12-3-5-13(6-4-12)21-16(25)23-17-22-14(10-26-17)15(24)20-9-11-2-1-7-19-8-11/h1-8,10H,9H2,(H,20,24)(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COINCLXHWQKDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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